Ethyl 6-(cyclopropylmethyl)pyrimidine-4-carboxylate
Overview
Description
Ethyl 6-(cyclopropylmethyl)pyrimidine-4-carboxylate: is a chemical compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to benzene and pyridine but with two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of an ethyl ester group and a cyclopropylmethyl substituent on the pyrimidine ring.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with pyrimidine-4-carboxylic acid or its derivatives.
Cyclopropylmethyl Introduction: The cyclopropylmethyl group can be introduced through a nucleophilic substitution reaction, where a suitable cyclopropylmethyl halide reacts with the pyrimidine derivative.
Esterification: The carboxylic acid group is then converted to an ethyl ester using ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often synthesized using a batch process, where the reaction mixture is prepared, reacted, and then purified in discrete batches.
Continuous Process: Alternatively, a continuous process can be employed, where the reactants are continuously fed into the reactor, and the product is continuously removed, allowing for higher production rates.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace the cyclopropylmethyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Cyclopropylmethyl halide in the presence of a base.
Major Products Formed:
Oxidation: Pyrimidine-4-carboxylic acid derivatives.
Reduction: Reduced pyrimidine derivatives.
Substitution: Substituted pyrimidines with different functional groups.
Scientific Research Applications
Chemistry: Ethyl 6-(cyclopropylmethyl)pyrimidine-4-carboxylate is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Biology: It serves as a building block in the design of bioactive molecules and probes for biological studies. Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Ethyl 6-(cyclopropylmethyl)pyrimidine-4-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Ethyl 4-(cyclopropylmethyl)pyrimidine-2-carboxylate
Ethyl 2-(cyclopropylmethyl)pyrimidine-5-carboxylate
Ethyl 6-(cyclopropylmethyl)pyrimidine-2-carboxylate
Uniqueness: Ethyl 6-(cyclopropylmethyl)pyrimidine-4-carboxylate is unique due to its specific substitution pattern on the pyrimidine ring, which influences its chemical reactivity and biological activity. This compound's distinct structure allows it to interact differently with biological targets compared to its analogs.
Properties
IUPAC Name |
ethyl 6-(cyclopropylmethyl)pyrimidine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-2-15-11(14)10-6-9(12-7-13-10)5-8-3-4-8/h6-8H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLPVTKHKNKIQMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=NC(=C1)CC2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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